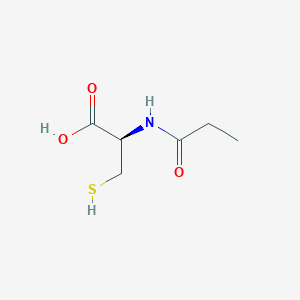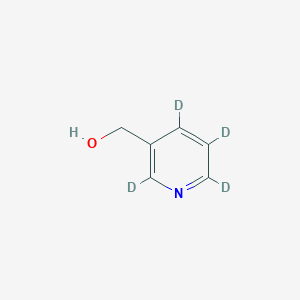
3-Pyridinmethanol-d4
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of pyridine with methanol under specific conditions. For instance, the methylation of pyridine with methanol to produce 3-picoline over certain catalysts demonstrates the importance of reaction parameters and catalyst composition in determining the product's yield and selectivity (Sreekumar et al., 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, such as those formed from the reaction of pyridine hemiacetals and iron(II) complexes, reveals the complex coordination and intramolecular interactions that define their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods provide insights into these compounds' octahedral coordination polyhedron formed by nitrogen and oxygen donors (Bourosh et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, highlighting their chemical properties and reactivity. For example, the photoreaction of methyl 4-pyridinecarboxylate in methanol under different atmospheres shows how environmental conditions influence the methoxylation and hydroxymethylation positions on the pyridine ring (Sugiyama et al., 1982).
Physical Properties Analysis
The synthesis and study of bis-pyridine derivative gel systems and their self-assembly in various solvents demonstrate the significant role of hydrogen bonding and π-π stacking in the gel formation process. These interactions are crucial in understanding the physical properties of these compounds (Gao Aiping et al., 2021).
Chemical Properties Analysis
Theoretical studies, such as density functional theory (DFT) analyses, provide insights into the chemical properties of pyridine derivatives. Investigations into compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT highlight the importance of understanding the electronic structure, molecular electrostatic potential, and reactivity sites to predict chemical behavior (Trivedi, 2017).
Wissenschaftliche Forschungsanwendungen
Herstellung von Pyridinderivaten
3-Pyridinmethanol-d4 kann bei der Herstellung von Pyridinderivaten verwendet werden . Diese Derivate sind eine wichtige Klasse heterocyclischer Verbindungen, die eine breite Palette ausgezeichneter biologischer Aktivitäten zeigen, darunter IKK-β-Inhibitoren, antimikrobielle Mittel, A2A-Adenosinrezeptor-Antagonisten, Inhibitoren der HIV-1-Integrase, Antitumor-, Anti-inflammatorische und Anti-Parkinsonismus-Mittel .
Verwendung in der NMR-basierten Forschung
This compound ist nützlich für die NMR-basierte Forschung und Analyse . Es kann als Lösungsmittel verwendet werden, um die Austauschgeschwindigkeit der Methoxygruppe in Campher- und Norcampher-Dimethylketalen zu analysieren .
Synthese von N-H-1,4-Dihydropyridinen
This compound kann bei der Synthese von N-H-1,4-Dihydropyridinen verwendet werden . Dieser Prozess besteht aus einer formalen Borylanionaddition an Pyridin, die einen N-Borylpyridylanion-Komplex erzeugt, und der anschließenden Protonierung des Anion-Komplexes .
Inverse Hydrierung von Pyridinen
This compound kann bei der inversen Hydrierung von Pyridinen verwendet werden . Dieser Prozess ermöglicht eine einfache und effiziente Methode zur Synthese von mehrfach substituierten N-H-1,4-Dihydropyridin-(1,4-DHP)-Derivaten, die mit etablierten Methoden nur schwer herzustellen sind .
Synthese von substituierten Dihydropyridinen
This compound kann bei der Synthese von substituierten Dihydropyridinen verwendet werden . Dieser Prozess beinhaltet die Dearomatisierung von Pyridinen
Zukünftige Richtungen
3-Pyridine Methanol D4 is a valuable compound in analytical and pharmaceutical research . Its deuterated form allows for accurate and precise measurement in mass spectrometry analysis, while its chemical properties make it a valuable building block in drug discovery . Therefore, it is likely to continue being used in these fields in the future.
Wirkmechanismus
Target of Action
3-Pyridine-methanol, also known as 3-Pyridyl carbinol, is an aromatic primary alcohol . It is a key moiety of many bio-active and industrially important compounds . .
Mode of Action
It is known that 3-pyridine-methanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . This suggests that it may interact with its targets through oxidation processes.
Biochemical Pathways
3-Pyridine-methanol is a component of vitamin B3 and is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). Therefore, it can be inferred that 3-Pyridine-methanol-d4 may affect the biochemical pathways involving these cofactors.
Pharmacokinetics
The solubility of 3-pyridine-methanol in water suggests that it may have good bioavailability.
Result of Action
3-pyridine-methanol is used in the synthesis of histone deacetylase inhibitors . It can also be used to prepare (phenyl)(cyanopyrazinyl)urea derivatives as possible kinase-1 (Chk1) inhibitors . These suggest that it may have antineoplastic effects and could be used in the treatment of cancer.
Action Environment
It is known that 3-pyridine-methanol should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
Biochemische Analyse
Biochemical Properties
3-Pyridine-methanol-d4 is an aromatic primary alcohol and is the key moiety of many bio-active and industrially important compounds . It can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid
Cellular Effects
Pyridine derivatives have been shown to exhibit antimicrobial properties , suggesting that 3-Pyridine-methanol-d4 may also interact with cellular processes in a similar manner.
Molecular Mechanism
It is known that pyridine derivatives can coordinate to metal ions , suggesting that 3-Pyridine-methanol-d4 may also interact with biomolecules through similar binding interactions.
Temporal Effects in Laboratory Settings
It is known to be soluble in chloroform , suggesting that it may be stable in certain laboratory conditions.
Metabolic Pathways
Pyrimidine metabolism, which involves structurally similar pyridine compounds, is a well-studied pathway .
Transport and Distribution
It is known to be soluble in chloroform , suggesting that it may be able to cross cell membranes.
Subcellular Localization
Given its solubility in chloroform , it may be able to localize to lipid-rich areas of the cell.
Eigenschaften
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442959 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258854-74-9 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

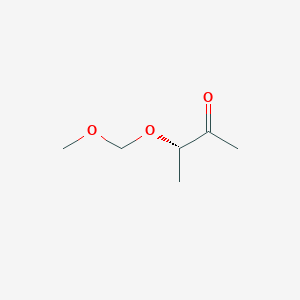
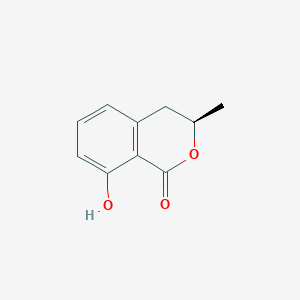


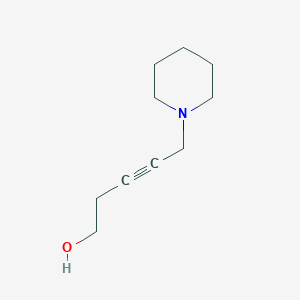
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)

